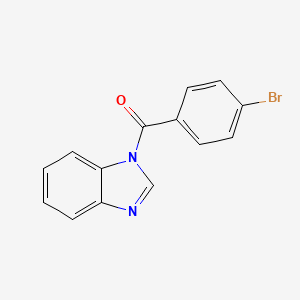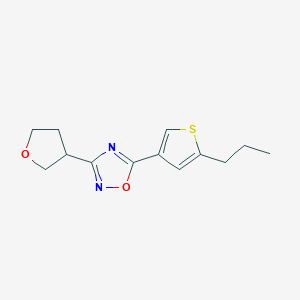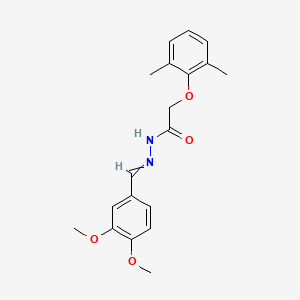![molecular formula C16H19N3O2 B5669789 ethyl 3,5-dimethyl-2-[(3-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate](/img/structure/B5669789.png)
ethyl 3,5-dimethyl-2-[(3-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,5-dimethyl-2-[(3-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate, also known as DMHP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMHP is a pyrrole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of ethyl 3,5-dimethyl-2-[(3-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to bind to the mu-opioid receptor, a receptor that is involved in pain perception.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and analgesic properties in animal studies. In one study, this compound was shown to reduce the production of pro-inflammatory cytokines in mice. In another study, this compound was shown to reduce pain perception in rats. This compound has also been shown to inhibit the growth of certain plant pathogens in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 3,5-dimethyl-2-[(3-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate in laboratory experiments is its ability to inhibit the activity of COX-2, which is involved in the inflammatory response. This makes this compound a potential candidate for the development of new anti-inflammatory drugs. However, one limitation of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to be toxic to certain cell lines in vitro, and its toxicity in vivo has not been fully studied.
Orientations Futures
There are several future directions for the study of ethyl 3,5-dimethyl-2-[(3-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate. One direction is the development of new drugs based on this compound's anti-inflammatory and analgesic properties. Another direction is the study of this compound's potential as a pesticide for the inhibition of plant pathogens. Additionally, the self-assembly properties of this compound make it a potential candidate for the development of new materials. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound.
Méthodes De Synthèse
Ethyl 3,5-dimethyl-2-[(3-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate can be synthesized through various methods, including the reaction of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate and glacial acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to obtain this compound. Other methods of synthesis include the reaction of 3-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and glacial acetic acid or the reaction of 3-methylbenzaldehyde with ethyl cyanoacetate in the presence of hydrazine hydrate and glacial acetic acid.
Applications De Recherche Scientifique
Ethyl 3,5-dimethyl-2-[(3-methylphenyl)hydrazono]-2H-pyrrole-4-carboxylate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In agriculture, this compound has been studied for its ability to inhibit the growth of certain plant pathogens, making it a potential candidate for the development of new pesticides. In material science, this compound has been studied for its ability to form complex structures through self-assembly, making it a potential candidate for the development of new materials.
Propriétés
IUPAC Name |
ethyl 2,4-dimethyl-5-[(3-methylphenyl)diazenyl]-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-5-21-16(20)14-11(3)15(17-12(14)4)19-18-13-8-6-7-10(2)9-13/h6-9,17H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYDIYGSEXMJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S*,5R*)-N,N-dimethyl-6-[(1-propyl-1H-pyrazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5669709.png)
![5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B5669731.png)
![2-[(2-methoxy-5-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5669738.png)
![(1S*,5R*)-6-[(phenylthio)acetyl]-3-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5669742.png)
![[1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5669749.png)

![2-methyl-3-{[3-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-4-phenylpyridine](/img/structure/B5669763.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-2-methoxyphenol](/img/structure/B5669769.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669773.png)


![1-[(2-bromo-4-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5669818.png)

![3-methyl-7-[(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5669822.png)
